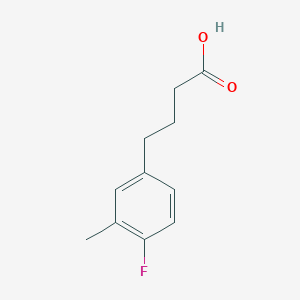

4-(4-Fluoro-3-methylphenyl)butanoic acid

Overview

Description

“4-(4-Fluoro-3-methylphenyl)butanoic acid” is a chemical compound with the CAS Number: 331-43-1 . It has a molecular weight of 196.22 and its IUPAC name is 4-(4-fluoro-3-methylphenyl)butanoic acid .

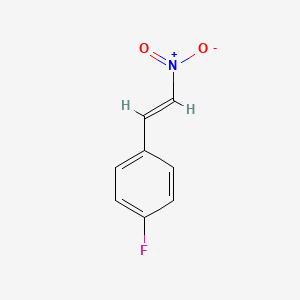

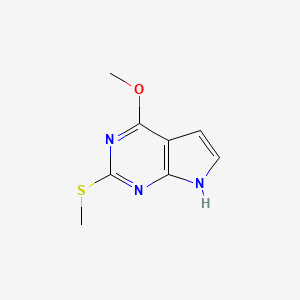

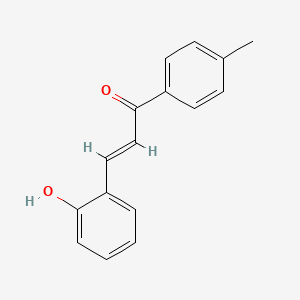

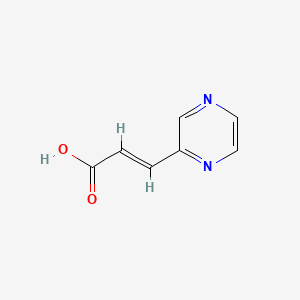

Molecular Structure Analysis

The InChI code for “4-(4-Fluoro-3-methylphenyl)butanoic acid” is 1S/C11H13FO2/c1-8-7-9 (5-6-10 (8)12)3-2-4-11 (13)14/h5-7H,2-4H2,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-(4-Fluoro-3-methylphenyl)butanoic acid” has a boiling point of 311.7±27.0 C at 760 mmHg and a melting point of 64-65 C . It is a solid at room temperature .Scientific Research Applications

Pharmacology

4-(4-Fluoro-3-methylphenyl)butanoic acid: is utilized in pharmacological research as a precursor for the synthesis of various pharmacologically active compounds. Its fluorinated aromatic structure makes it a valuable intermediate in designing receptor-specific drugs, potentially enhancing their binding affinity and selectivity due to the electron-withdrawing nature of the fluorine atom .

Material Science

In material science, this compound finds its application in the development of novel organic materials. Its rigid molecular structure can contribute to the thermal stability of polymers, and the presence of a fluorine atom could impart hydrophobic properties, which are beneficial in creating water-resistant materials.

Chemical Synthesis

4-(4-Fluoro-3-methylphenyl)butanoic acid: serves as a building block in chemical synthesis. It’s involved in the preparation of complex organic molecules through various reactions, including coupling reactions and as a starting material for the synthesis of more complex derivatives used in organic chemistry research .

Medical Research

In medical research, this compound is explored for its potential therapeutic applications. It could be a candidate for the development of new anti-inflammatory or analgesic drugs, given its structural similarity to other compounds with known medicinal properties .

Environmental Studies

Environmental studies may leverage 4-(4-Fluoro-3-methylphenyl)butanoic acid to understand the behavior of fluorinated organic compounds in the environment. Its degradation products and interaction with environmental factors like UV light and microbial activity are areas of interest for researchers studying pollution and remediation processes .

Industrial Applications

Industrially, 4-(4-Fluoro-3-methylphenyl)butanoic acid could be used in the synthesis of performance chemicals, such as lubricants, adhesives, and sealants. Its properties might enhance the performance of these products under extreme conditions like high temperatures and pressures.

Safety and Hazards

properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULMKQGHCXYECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424658 | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-3-methylphenyl)butanoic acid | |

CAS RN |

331-43-1 | |

| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)